Tetrabarbital
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Overview
Description
Tetrabarbital, also known as Butysal, Butysedal, or Tetramal, is a barbiturate derivative used primarily as a hypnotic. It is a member of the barbiturate class of drugs, which are known for their sedative and hypnotic properties. The chemical formula for this compound is C12H20N2O3, and it has a molar mass of 240.303 g/mol .
Scientific Research Applications
Tetrabarbital has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic effects, as well as its potential use in anesthesia.
Industry: Utilized in the synthesis of other barbiturate derivatives and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabarbital is synthesized through a series of chemical reactions involving the condensation of malonic acid derivatives with urea. The process typically involves the following steps:
Condensation Reaction: Malonic acid derivatives react with urea in the presence of a strong acid catalyst to form barbituric acid.
Alkylation: The barbituric acid is then alkylated using ethyl halides to introduce the ethyl groups at the 5-position of the pyrimidine ring.
Cyclization: The final step involves cyclization to form the pyrimidine-2,4,6-trione structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Tetrabarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted pyrimidine derivatives.
Mechanism of Action
Tetrabarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the binding of GABA to its receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to an influx of chloride ions into the postsynaptic neuron, hyperpolarizing the cell membrane and reducing neuronal excitability . The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the sedative and hypnotic effects of this compound.
Comparison with Similar Compounds
Properties
CAS No. |
76-23-3 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Canonical SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
76-23-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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